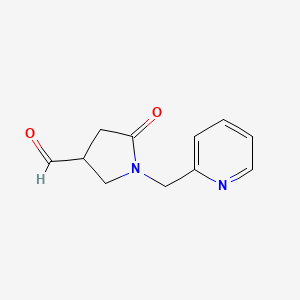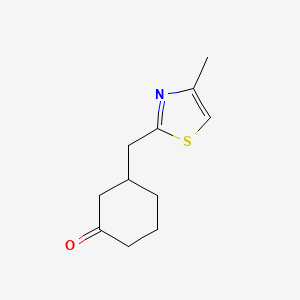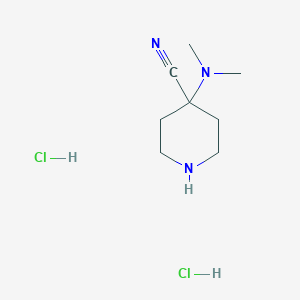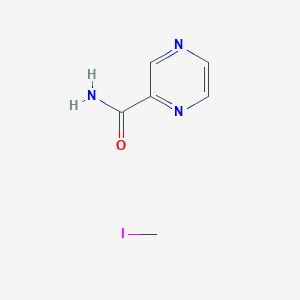
iodomethane;pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethane;pyrazine-2-carboxamide is a compound that combines the properties of iodomethane and pyrazine-2-carboxamide. Iodomethane, also known as methyl iodide, is a halomethane and a methylating agent. Pyrazine-2-carboxamide, on the other hand, is a derivative of pyrazine and is known for its applications in medicinal chemistry, particularly in the treatment of tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or amines. One common method is the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with ammonia or an amine to yield pyrazine-2-carboxamide . Another method involves the use of the Yamaguchi reaction, where pyrazine-2-carboxylic acid reacts with various amines in the presence of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of pyrazine-2-carboxamide often employs continuous flow chemistry techniques. For example, a solution of pyrazine-2-carbonitrile in ethanol and water can be passed through a heated column reactor to obtain pyrazine-2-carboxamide in high yield . This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyrazine-2-carboxylic acid.
Reduction: It can be reduced to piperazine-2-carboxamide.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with pyrazine-2-carboxamide under basic conditions.
Major Products
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: Piperazine-2-carboxamide.
Substitution: Various substituted pyrazine-2-carboxamides depending on the nucleophile used.
Scientific Research Applications
Pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Pyrazine-2-carboxamide is a component of the anti-tuberculosis drug pyrazinamide.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Pyrazine-2-carboxamide exerts its effects by being converted to pyrazinoic acid in the body. Pyrazinoic acid inhibits the enzyme fatty acid synthase I, which is essential for the synthesis of fatty acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tuberculosis drug that is structurally similar to pyrazine-2-carboxamide.
N-Benzylpyrazine-2-carboxamides: These compounds have shown significant antimicrobial activity.
2,3-Pyrazinedicarboxylic acid: Another derivative of pyrazine with various biological activities.
Uniqueness
Pyrazine-2-carboxamide is unique due to its specific mechanism of action against Mycobacterium tuberculosis and its role as a key component in the treatment of tuberculosis. Its ability to be easily modified to produce various derivatives also makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C6H8IN3O |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
iodomethane;pyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O.CH3I/c6-5(9)4-3-7-1-2-8-4;1-2/h1-3H,(H2,6,9);1H3 |
InChI Key |
XEEGEPBPNFPNGW-UHFFFAOYSA-N |
Canonical SMILES |
CI.C1=CN=C(C=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13322847.png)


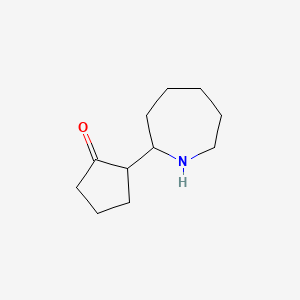
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B13322875.png)
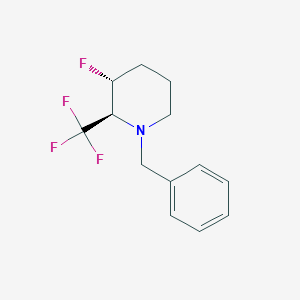
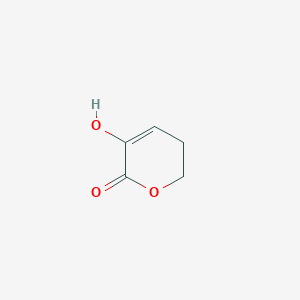
amine](/img/structure/B13322882.png)
![3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13322891.png)
![4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydroisoquinolin-1-one](/img/structure/B13322894.png)
![2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13322897.png)
